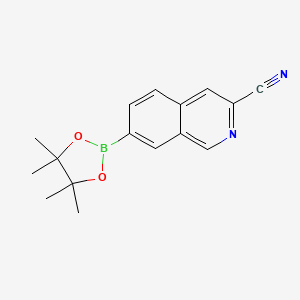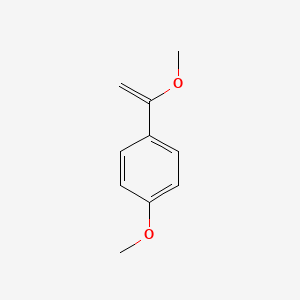
Benzene, 1-methoxy-4-(1-methoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-(1-methoxyethenyl)-: is an organic compound with the molecular formula C9H10O 1-Methoxy-1-phenylethene or 1-Methoxyvinylbenzene . This compound features a benzene ring substituted with a methoxy group (-OCH3) and a methoxyethenyl group (-CH2CH2OCH3).
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl iodide followed by hydrolysis to form the desired compound.
Friedel-Crafts Alkylation: This involves the alkylation of benzene with methoxyethene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of Benzene, 1-methoxy-4-(1-methoxyethenyl)- typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for efficiency and yield.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1-methoxyethenyl)- can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives with fewer oxygen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives with fewer oxygen atoms.
Substitution: Various functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methoxy-4-methyl-: (p-Methylanisole)
Benzene, 1-methoxy-4-(1-methoxyethyl)-: (1-Methoxy-4-(1-methoxyethyl)benzene)
Uniqueness: Benzene, 1-methoxy-4-(1-methoxyethenyl)- is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
51440-56-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-methoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
AVQPWRZDVLERPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



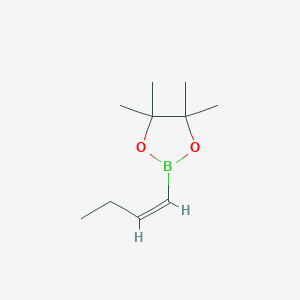
![Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)


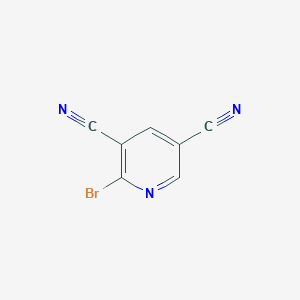
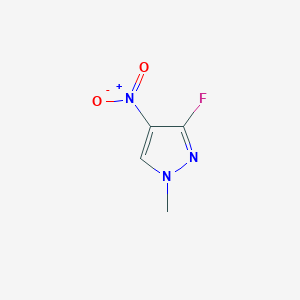
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
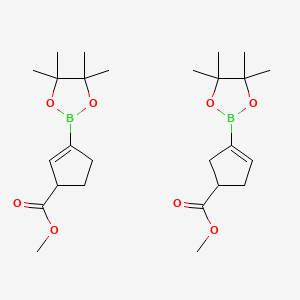
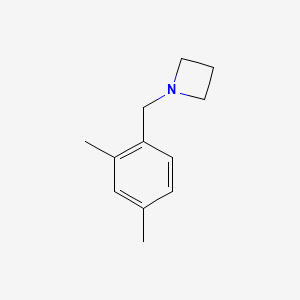

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
